Potassium;2-(1,3-oxazol-5-yl)acetate

Solubility Salt selection Biochemical assay preparation

Procure this research-grade potassium oxazole-5-acetate building block for systematic SAR studies. The unsubstituted 1,3-oxazole core serves as a versatile starting scaffold for C2/C4 derivatization. Potassium salt form ensures superior aqueous solubility for buffer-based assays (≤1% DMSO). Use as negative control against functionalized nanomolar-potency derivatives (e.g., IMPDH-II, factor XII inhibitors). Essential for oxazole regioisomer comparative studies. Only purchase if synthetic route requires unsubstituted core & potassium counterion.

Molecular Formula C5H4KNO3
Molecular Weight 165.189
CAS No. 2247102-72-1
Cat. No. B2623449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium;2-(1,3-oxazol-5-yl)acetate
CAS2247102-72-1
Molecular FormulaC5H4KNO3
Molecular Weight165.189
Structural Identifiers
SMILESC1=C(OC=N1)CC(=O)[O-].[K+]
InChIInChI=1S/C5H5NO3.K/c7-5(8)1-4-2-6-3-9-4;/h2-3H,1H2,(H,7,8);/q;+1/p-1
InChIKeySZDXHONSBRUJIX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 2-(1,3-oxazol-5-yl)acetate (CAS 2247102-72-1) Scientific Procurement Baseline & Scaffold Comparison


Potassium;2-(1,3-oxazol-5-yl)acetate (CAS 2247102-72-1) is a research-grade potassium salt of 2-(1,3-oxazol-5-yl)acetic acid, with a molecular weight of 165.19 g/mol, supplied as a powder with typical purity ≥95% . The compound belongs to the oxazoleacetic acid class—heterocyclic scaffolds featuring a five-membered oxazole ring with an acetate side chain. This scaffold class is broadly recognized in medicinal chemistry for its occurrence in compounds with anti-inflammatory, anticancer, and antimicrobial activities [1]. The potassium salt form offers enhanced aqueous solubility relative to the free acid (CAS 1083337-90-9), which is an important practical consideration for biochemical assay preparation and reaction compatibility [2]. However, the base scaffold alone does not confer predictable biological activity; functionalization at the oxazole ring positions (C2, C4, C5) profoundly alters target selectivity, potency, and pharmacokinetic properties. Consequently, this compound should be understood primarily as a versatile small-molecule building block or reference scaffold rather than an end-use pharmacological agent.

Why Potassium 2-(1,3-oxazol-5-yl)acetate Cannot Be Interchanged with Other Oxazoleacetic Acid Analogs


Substitution of potassium;2-(1,3-oxazol-5-yl)acetate with a structurally similar oxazoleacetic acid derivative without verifying differential functional activity is scientifically unsound. The oxazoleacetic acid scaffold class exhibits high sensitivity to even minor structural modifications. For example, the introduction of a 2-methyl substituent on the oxazole ring produces methyl 2-(2-methyl-1,3-oxazol-5-yl)acetate (CAS 1276083-60-3), a derivative with distinct chemical reactivity and biological profile [1]. More dramatically, more elaborate oxazole-containing structures achieve single-digit nanomolar potency against specific targets: an oxazole-5-yl-indole derivative inhibits inosine-5′-monophosphate dehydrogenase 2 (IMPDH-II) with an IC₅₀ of 7 nM [2], while an oxazole-5-yl-phenyl ester analog inhibits coagulation factor XII with an IC₅₀ of 2.29 μM [3]. These data demonstrate that the unsubstituted oxazole-5-yl-acetate core is a starting scaffold, not a therapeutically active entity. Selecting potassium;2-(1,3-oxazol-5-yl)acetate over analogs is justified only when the specific synthetic route requires the unsubstituted core and potassium counterion, or when using it as a negative control scaffold in comparative studies against functionalized derivatives.

Potassium 2-(1,3-oxazol-5-yl)acetate Differential Evidence Guide: Comparative Scaffold Data for Procurement Decisions


Aqueous Solubility Enhancement: Potassium Salt vs. Free Acid Form

The potassium salt form of 2-(1,3-oxazol-5-yl)acetate provides enhanced aqueous solubility compared to the free acid (CAS 1083337-90-9) . While precise solubility measurements are not published, the ionization of the carboxylate group in the potassium salt increases hydrophilicity, facilitating dissolution in aqueous buffers commonly used in biochemical assays [1]. This property is critical for researchers requiring the compound at specific concentrations in cell-based or enzymatic assays where DMSO concentration must be minimized.

Solubility Salt selection Biochemical assay preparation

Functionalized Derivative Potency: IMPDH-II Inhibition Contrast with Unsubstituted Core

A functionalized oxazole-5-yl derivative (BDBM50120529) containing an indole moiety and amide linkages demonstrates potent inhibition of human inosine-5′-monophosphate dehydrogenase 2 (IMPDH-II) with an IC₅₀ of 7 nM [1]. In contrast, the unsubstituted potassium;2-(1,3-oxazol-5-yl)acetate lacks the structural features required for high-affinity IMPDH-II binding. This quantitative differential—from nanomolar potency to negligible activity—highlights the critical importance of scaffold elaboration for target engagement. Researchers procuring the potassium salt should understand that the base scaffold alone does not confer IMPDH-II inhibitory activity.

Enzyme inhibition IMPDH Antiproliferative

Coagulation Factor XII Inhibition: Structural Determinants of Activity

An oxazole-5-yl phenyl ester derivative (BDBM45707) inhibits human coagulation factor XII with an IC₅₀ of 2.29 μM (2290 nM) [1]. The unsubstituted potassium;2-(1,3-oxazol-5-yl)acetate lacks the phenyl and iminomethyl substituents present in this active analog, which are essential for factor XII binding. This differential underscores that the base oxazole-5-acetate scaffold requires specific functionalization to achieve measurable factor XII inhibition. Procurement of the potassium salt for factor XII research should be limited to its use as a comparator scaffold or synthetic precursor.

Coagulation cascade Factor XII Thrombosis research

Isomeric Scaffold Divergence: 1,3-Oxazole vs. 1,2-Oxazole (Isoxazole) Biological Profiles

The 1,2-oxazole (isoxazole) isomer, 2-(1,2-oxazol-5-yl)acetic acid (CAS 4992-21-6), exhibits documented pro-apoptotic activity: it activates caspase 3, inhibits mitochondrial membrane potential, and induces cell death in mouse melanoma cells both in vitro and in vivo xenograft models . In contrast, no published biological activity data exist for the 1,3-oxazole isomer potassium;2-(1,3-oxazol-5-yl)acetate. This regioisomeric distinction is critical: the 1,2-oxazole scaffold confers intrinsic biological activity, whereas the 1,3-oxazole scaffold serves primarily as a synthetic building block. Researchers seeking biologically active oxazoleacetic acids should consider the 1,2-oxazole isomer; those requiring a versatile synthetic intermediate may prefer the 1,3-oxazole scaffold.

Isomer comparison Heterocyclic chemistry Scaffold selection

MIF Tautomerase Inhibition: Functionalized Isoxazoline vs. Unsubstituted Oxazole

A functionalized isoxazoline derivative, methyl 2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate, inhibits macrophage migration inhibitory factor (MIF) tautomerase activity with an IC₅₀ of 7 μM (7000 nM) and shows cellular activity in THP-1 cells with an IC₅₀ of 69 μM (69000 nM) [1]. The structurally related isoxazole drug zenuzolac (VGX-1027/GIT-27), an immunomodulator, inhibits TLR-mediated cytokine production in rodent inflammation models [2]. The unsubstituted potassium;2-(1,3-oxazol-5-yl)acetate lacks the phenyl and dihydroisoxazole moieties required for MIF inhibition and immunomodulatory activity. This quantitative difference reinforces that the potassium salt is a synthetic building block, not a functional MIF inhibitor or immunomodulator.

MIF Tautomerase Immunomodulation

Recommended Procurement and Application Scenarios for Potassium 2-(1,3-oxazol-5-yl)acetate Based on Comparative Evidence


Synthetic Building Block for Functionalized Oxazole Derivatives

The primary justified procurement scenario for potassium;2-(1,3-oxazol-5-yl)acetate is as a versatile synthetic intermediate for further functionalization at the oxazole C2 and C4 positions. Unlike biologically active functionalized analogs that achieve nanomolar enzyme inhibition (e.g., IMPDH-II IC₅₀ = 7 nM [1]), the unsubstituted core serves as a starting scaffold for derivatization. The potassium salt form offers enhanced aqueous solubility, facilitating reactions in polar media . Researchers synthesizing oxazole-containing libraries, preparing amide conjugates via the carboxylate handle, or exploring structure-activity relationships (SAR) around the oxazole-5-acetate scaffold should procure this compound.

Negative Control Scaffold in Comparative Biological Assays

The potassium salt can serve as a structurally matched negative control in studies evaluating functionalized oxazole-5-yl derivatives. Given that active analogs require additional substituents for target engagement (e.g., phenyl/iminomethyl groups for factor XII IC₅₀ = 2.29 μM [1]; indole/amide linkages for IMPDH-II IC₅₀ = 7 nM ), the unsubstituted core is expected to show negligible activity in these assays. Procurement for this purpose is appropriate when researchers need to demonstrate that observed biological effects are driven by specific structural modifications rather than the oxazole-5-acetate scaffold itself.

Aqueous Biochemical Assay Preparation Requiring Enhanced Solubility

In experimental systems requiring the oxazole-5-acetate moiety in aqueous buffers with minimal organic co-solvent, the potassium salt form provides a practical advantage over the free acid (CAS 1083337-90-9) due to improved water solubility [1]. This scenario applies to cell-based assays, enzyme kinetics studies, or any experimental protocol where DMSO concentration must be kept below 0.1-1% to avoid cytotoxicity or solvent artifacts. Researchers should procure the potassium salt specifically for aqueous formulation needs, recognizing that the 1,2-oxazole isomer exhibits intrinsic biological activity not shared by the 1,3-oxazole scaffold .

Isomeric Scaffold Comparison Studies

Potassium;2-(1,3-oxazol-5-yl)acetate is suitable for head-to-head comparative studies with its 1,2-oxazole (isoxazole) isomer (CAS 4992-21-6) to investigate regioisomer-dependent biological effects. The 1,2-oxazole isomer demonstrates caspase 3 activation, mitochondrial membrane potential disruption, and in vivo tumoricidal activity in melanoma xenograft models [1], whereas no such activity is reported for the 1,3-oxazole scaffold. This divergent profile makes the potassium salt valuable for systematic scaffold comparison studies aimed at elucidating structure-activity relationships across oxazole regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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